brefeldin A

Vue d'ensemble

Description

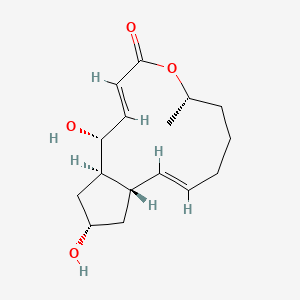

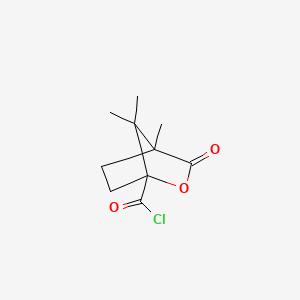

La bréfeldine A est un composé antiviral lactonique produit par le champignon Penicillium brefeldianum . Elle a été initialement isolée en 1958 de Penicillium decumbens et identifiée plus tard comme un métabolite par H.P. Siggs en 1971 . Bien qu'elle ait été initialement explorée comme un médicament antiviral, elle est maintenant principalement utilisée en recherche pour étudier le transport des protéines .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : La bréfeldine A peut être synthétisée par diverses méthodes. Une approche courante implique l'utilisation de techniques de résonance magnétique nucléaire, de spectrométrie infrarouge, de spectrométrie de masse à ionisation par électronébulisation et d'analyse par rayons X pour identifier et synthétiser le composé . La synthèse implique généralement la formation d'une structure de lactone macrocyclique, qui est une caractéristique clé de la bréfeldine A .

Méthodes de production industrielle : La production industrielle de la bréfeldine A implique la culture de Penicillium brefeldianum ou d'autres espèces fongiques apparentées en culture liquide. Le composé est ensuite extrait et purifié à l'aide de diverses techniques chromatographiques .

Analyse Des Réactions Chimiques

Types de réactions : La bréfeldine A subit plusieurs types de réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution .

Réactifs et conditions communs :

Substitution : Les réactions de substitution impliquent souvent l'utilisation de triphénylphosphine et de diéthyl azodicarboxylate.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers analogues et dérivés de la bréfeldine A, qui sont souvent explorés pour leurs activités biologiques potentielles .

4. Applications de la recherche scientifique

La bréfeldine A a une large gamme d'applications de recherche scientifique :

Médecine : Elle a montré une activité anticancéreuse potentielle en induisant l'apoptose dans diverses lignées cellulaires cancéreuses.

5. Mécanisme d'action

La bréfeldine A inhibe la formation de vésicules et le transport entre le réticulum endoplasmique et l'appareil de Golgi, conduisant à l'effondrement de l'appareil de Golgi dans le réticulum endoplasmique par fusion membranaire . Elle bloque la dissociation de la STING activée (stimulateur des gènes de l'interféron) du réticulum endoplasmique, empêchant le mouvement de la STING vers le compartiment intermédiaire réticulum endoplasmique-Golgi, où elle active l'axe de signalisation TBK1-IRF3 et déclenche l'expression des interférons .

Composés similaires :

- Ascotoxine

- Cyaneïne

- Décumbine

- Nectrolide

- Synergisidine

Comparaison : La bréfeldine A est unique en raison de sa puissante inhibition du trafic des protéines et de sa capacité à induire l'apoptose dans les cellules cancéreuses . Bien que des composés similaires comme l'ascotoxine et la cyaneïne présentent également des activités biologiques, le mécanisme d'action spécifique de la bréfeldine A impliquant la perturbation de l'appareil de Golgi la distingue .

Applications De Recherche Scientifique

Brefeldin A has a wide range of scientific research applications:

Mécanisme D'action

Brefeldin A inhibits vesicle formation and transport between the endoplasmic reticulum and the Golgi apparatus, leading to the collapse of the Golgi apparatus into the endoplasmic reticulum via membrane fusion . It blocks the dissociation of activated STING (stimulator of interferon genes) from the endoplasmic reticulum, preventing the movement of STING to the endoplasmic reticulum-Golgi intermediate compartment, where it activates the TBK1-IRF3 signaling axis and triggers the expression of interferons .

Comparaison Avec Des Composés Similaires

- Ascotoxin

- Cyanein

- Decumbin

- Nectrolide

- Synergisidin

Comparison: Brefeldin A is unique due to its potent inhibition of protein trafficking and its ability to induce apoptosis in cancer cells . While similar compounds like Ascotoxin and Cyanein also exhibit biological activities, this compound’s specific mechanism of action involving the disruption of the Golgi apparatus sets it apart .

Propriétés

IUPAC Name |

(1R,2R,3E,7S,11E,13S,15S)-2,15-dihydroxy-7-methyl-6-oxabicyclo[11.3.0]hexadeca-3,11-dien-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O4/c1-11-5-3-2-4-6-12-9-13(17)10-14(12)15(18)7-8-16(19)20-11/h4,6-8,11-15,17-18H,2-3,5,9-10H2,1H3/b6-4+,8-7+/t11-,12+,13-,14+,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQNZDYYTLMIZCT-KQPMLPITSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC=CC2CC(CC2C(C=CC(=O)O1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCC/C=C/[C@@H]2C[C@@H](C[C@H]2[C@@H](/C=C/C(=O)O1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00880041 | |

| Record name | Brefeldin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00880041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20350-15-6, 60132-23-2 | |

| Record name | Brefeldin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20350-15-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Brefeldin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020350156 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Brefeldin A | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07348 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | brefeldin A | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107456 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | brefeldin A | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89671 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | brefeldin A | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244390 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | brefeldin A | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56310 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Brefeldin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00880041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BREFELDIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XG0D35F9K6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![sodium;(4R,5S,6S)-3-[(3S,5S)-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B7796751.png)

![Dimethyl 2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioate](/img/structure/B7796755.png)

![2-amino-9-[4-hydroxy-3-(hydroxymethyl)butyl]-3H-purin-6-one](/img/structure/B7796779.png)

![N-[2-(4-chlorophenyl)ethyl]-7,8-dihydroxy-1,3,4,5-tetrahydro-2-benzazepine-2-carboximidothioic acid](/img/structure/B7796844.png)

![sodium;(6R,7R)-7-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B7796849.png)